(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one
Overview
Description
(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one is a natural product found in Euphorbia ebracteolata with data available.
Scientific Research Applications
Synthesis Techniques
- Innovative Synthetic Approaches: Research has explored various synthetic methodologies for benzofuran derivatives, including the synthesis of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans through reactions of 2-hydroxyphenylmethanones with chloroalkanes and subsequent treatments leading to oxirans and benzofurans depending on substituents, highlighting the versatility of benzofuran synthesis strategies (Katritzky et al., 2003).
Biological Activities and Applications
Anticancer Potential
A study on hexahydroquinoline derivatives containing a benzofuran moiety demonstrated promising in vitro cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2), indicating potential applications in cancer research (El-Deen et al., 2016).
Enzyme Inhibition
Tetrahydrofurobenzofurans and dihydromethanobenzodioxepines derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential for Alzheimer's disease treatment research (Luo et al., 2005).
Chemical Properties and Reactions
- Chemical Reactivity and Conformations: Studies have described the conformations and chemical reactivity of benzofuran derivatives, highlighting their chemical properties and potential in various organic synthesis applications. For instance, the conformational analysis of methyl-substituted cyclooctanaphthalenes and their oxo derivatives provided insights into stereochemical preferences and reactivity patterns that could inform the synthesis of complex benzofuran structures (Kamada & Yamamoto, 1980).
properties
IUPAC Name |
(4aR,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHDQRDCPDJKW-YRJLCNQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3([C@@H]2O)O)(C)C)C)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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